Carlinoside

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Carlinoside can be synthesized through enzymatic glycosylation processes. One common method involves the use of C-glycosyltransferases, which transfer sugar moieties to the flavonoid luteolin. The reaction typically occurs under mild conditions, with the presence of UDP-glucose and UDP-arabinose as sugar donors .

Industrial Production Methods: Industrial production of this compound is often achieved through biotechnological approaches. Utilizing microbial cell factories, such as recombinant Escherichia coli, allows for the efficient production of this compound. Fed-batch fermentation and precursor supplementation can maximize the yield of this compound in these systems .

Análisis De Reacciones Químicas

Types of Reactions: Carlinoside undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products, which may exhibit altered bioactivities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific glycosidase enzymes are used for hydrolysis reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of luteolin.

Hydrolysis Products: Luteolin, glucose, and arabinose.

Aplicaciones Científicas De Investigación

Medical Applications

Hepatoprotective Effects

Carlinoside is recognized for its hepatoprotective properties, particularly in the treatment of liver diseases such as hepatitis. Research indicates that this compound can significantly reduce hepatic bilirubin accumulation by stimulating the activity of bilirubin-UGT (uridine diphosphate-glucuronosyltransferase) through the upregulation of the Nrf2 (nuclear factor erythroid 2-related factor 2) gene expression. In studies using rat models, this compound administration resulted in enhanced UGT1A1 activity, leading to improved bilirubin solubilization and reduced serum bilirubin levels associated with liver dysfunction .

Case Study: Hepatitis Treatment

In a controlled study, Cajanus cajan plants cultivated with vermicompost showed increased this compound content, which correlated with improved soil quality and enhanced hepatoprotective effects. Leaf extracts from these plants demonstrated curative potential in both affected rat livers and HepG2 cell lines, suggesting that this compound can be an effective intervention for hyperbilirubinemia due to liver dysfunction .

Environmental Applications

Biosynthesis and Bioprocessing

This compound has been utilized in bioprocessing applications, particularly in the de novo biosynthesis of C-arabinosylated flavones. This process involves specific C-glycosyltransferases (CGTs) and the introduction of heterologous UDP-pentose supply to produce various C-arabinosides/xylosides in recombinant systems. The optimized production yields have shown significant potential for industrial applications.

Case Study: Soil Quality Improvement

Research has demonstrated that the application of vermicompost not only enhances this compound yield but also improves soil properties such as bulk density, water retention, and nutrient content. This dual benefit positions this compound as a valuable compound in sustainable agricultural practices aimed at improving both crop yield and soil health .

Mecanismo De Acción

Carlinoside exerts its effects through various molecular targets and pathways:

Antioxidant Activity: this compound acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.

Hepatoprotective Activity: this compound stimulates the expression of Nrf2, which in turn activates the bilirubin-UGT pathway, reducing hepatic bilirubin accumulation.

Comparación Con Compuestos Similares

Carlinoside is unique among flavonoid glycosides due to its specific glycosylation pattern. Similar compounds include:

Schaftoside: Apigenin 6-C-glucosyl-8-C-arabinoside, which shares similar bioactivities but differs in the aglycone structure.

Isoschaftoside: An isomer of schaftoside with similar biological activities.

Orientin: Luteolin 8-C-glucoside, which has different glycosylation sites compared to this compound.

This compound stands out due to its dual glycosylation at positions 6 and 8, which contributes to its unique bioactivities and potential therapeutic applications .

Actividad Biológica

Carlinoside, a flavone glycoside derived from the plant Lespedeza bicolor, has garnered attention for its potential therapeutic applications, particularly in liver health and oxidative stress management. This article delves into the biological activities of this compound, highlighting key research findings, case studies, and relevant data that illustrate its mechanisms of action and efficacy.

-

Bilirubin Glucuronidation :

This compound has been shown to reduce hepatic bilirubin accumulation by stimulating the activity of bilirubin-UGT (uridine diphosphate-glucuronosyltransferase) through the upregulation of Nrf2 (nuclear factor erythroid 2-related factor 2) gene expression. In a study involving CCl₄-induced liver dysfunction in rats, this compound effectively reversed elevated serum bilirubin levels by enhancing UGT1A1 activity, which is crucial for bilirubin metabolism and elimination from the body . -

Nrf2 Activation :

The activation of Nrf2 by this compound leads to increased transcription of UGT1A1, thereby promoting bilirubin glucuronidation. This process is vital for preventing hyperbilirubinemia, a condition often associated with liver diseases such as jaundice. In vitro experiments demonstrated that this compound significantly increased Nrf2 expression and its nuclear translocation in HepG2 cells (human liver cancer cell line), indicating its role as a potent activator of this protective pathway6.

Case Study 1: Hepatic Dysfunction Model

- Objective : To evaluate the effect of this compound on bilirubin levels in a rat model of liver dysfunction.

- Methodology : Rats were treated with CCl₄ to induce liver damage, followed by administration of this compound.

- Results : this compound treatment resulted in a significant decrease in serum bilirubin levels compared to control groups, correlating with increased UGT1A1 activity as confirmed by enzyme assays .

Case Study 2: Cytotoxicity Assessment

- Objective : To assess the cytotoxic potential of this compound against human colorectal adenocarcinoma cells (HT29).

- Methodology : Various concentrations of this compound were applied to HT29 cells, followed by viability assays.

- Results : this compound exhibited dose-dependent cytotoxic effects on HT29 cells, suggesting potential anti-cancer properties. The study highlighted its ability to induce apoptosis in cancer cells while sparing normal epithelial cells .

Biological Activity Summary Table

| Activity | Mechanism | Model/Study | Outcome |

|---|---|---|---|

| Bilirubin Glucuronidation | Upregulation of UGT1A1 via Nrf2 activation | Rat model (CCl₄-induced) | Decreased serum bilirubin levels |

| Antioxidant Activity | Reduction of oxidative stress in fibroblasts | In vitro (human fibroblasts) | Enhanced cell viability under stress |

| Cytotoxicity against Cancer | Induction of apoptosis in HT29 colorectal cancer cells | In vitro (HT29 cells) | Dose-dependent cytotoxic effects observed |

Propiedades

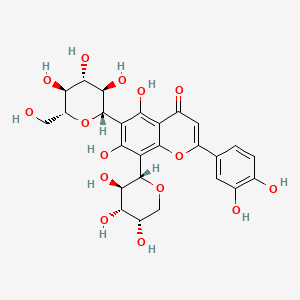

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O15/c27-5-13-18(33)21(36)23(38)26(41-13)15-19(34)14-10(30)4-12(7-1-2-8(28)9(29)3-7)40-24(14)16(20(15)35)25-22(37)17(32)11(31)6-39-25/h1-4,11,13,17-18,21-23,25-29,31-38H,5-6H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGYTZHKGMCEGE-VYUBKLCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC(=C(C=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C(=C2O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC(=C(C=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208666 | |

| Record name | 4H-1-Benzopyran-4-one, 8-alpha-L-arbinopyranosyl-2-(3,4-dihydroxyphenyl)-6-beta-D-gucopyranosyl-5,7-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59952-97-5 | |

| Record name | Carlinoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59952-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carlinoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059952975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 8-alpha-L-arbinopyranosyl-2-(3,4-dihydroxyphenyl)-6-beta-D-gucopyranosyl-5,7-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A: Carlinoside is a flavone C-glycoside primarily found in plants like Bryophyllum pinnatum, Catananche caerulea, Cajanus cajan, and Eranthis longistipitata. [, , , ] It is characterized as luteolin-6-C-glucoside-8-C-arabinoside. []

A: The molecular formula of this compound is C27H30O15. Its molecular weight is 594.5 g/mol. []

A: Research suggests this compound might possess antioxidant, anticholinesterase, and hepatoprotective properties. [, , ] A study indicated its potential in reducing bilirubin accumulation in the liver by stimulating bilirubin-UGT activity through Nrf2 gene expression. []

A: Molecular docking studies reveal that this compound interacts with key amino acid residues of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) through hydrogen bonds, suggesting its potential as a cholinesterase inhibitor. []

A: While research is preliminary, this compound's potent anticholinesterase and antioxidant activity suggests potential for further investigation as a treatment for oxidative damage and cholinergic dysfunction associated with Alzheimer's disease. []

A: In Cajanus cajan (pigeon pea), this compound content was significantly increased under vermicompost treatment. This finding is noteworthy as this compound is known to influence bilirubin levels, suggesting a potential role in plant health and response to specific soil conditions. [, ]

A: While not extensively studied for antiviral activity, this compound was among the top candidates identified in a virtual screening study targeting the main protease (Mpro) of SARS-CoV-2, suggesting a possible avenue for further research. []

A: Various techniques, including UPLC-PDA-MS2, LC-HRMS, and UHPLC-PDA-MS have been employed to identify and characterize this compound in plant extracts. [, , , ]

A: While specific SAR studies on this compound are limited, research on related flavone C-glycosides suggests that the position and type of sugar moieties significantly impact their biological activities. [] Further research is needed to elucidate the SAR of this compound specifically.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.